molecular formula C13H9FO2 B312549 phenyl 3-fluorobenzoate

phenyl 3-fluorobenzoate

Cat. No.: B312549
M. Wt: 216.21 g/mol
InChI Key: DIDWZIWYRUFMSZ-UHFFFAOYSA-N
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Description

Phenyl 3-fluorobenzoate is an aromatic ester derived from 3-fluorobenzoic acid and phenol. Its structure consists of a benzoate moiety with a fluorine atom at the meta position (C3) of the benzene ring, esterified to a phenyl group. This compound is notable for its unique physicochemical properties, influenced by the electron-withdrawing fluorine substituent, which enhances the electrophilicity of the ester group and alters its stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C13H9FO2

Molecular Weight

216.21 g/mol

IUPAC Name

phenyl 3-fluorobenzoate

InChI

InChI=1S/C13H9FO2/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9H

InChI Key

DIDWZIWYRUFMSZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: phenyl 3-fluorobenzoate can be synthesized through the esterification of 3-fluorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of 3-fluorobenzoic acid, phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: phenyl 3-fluorobenzoate

Comparison with Similar Compounds

Key Observations :

  • Ester Group : The phenyl ester group imparts lower volatility compared to methyl or ethyl esters, making it more suitable for solid-phase applications .

Reactivity and Metabolic Pathways

  • Degradation: 3-Fluorobenzoate derivatives are metabolized via microbial pathways into intermediates like 3-fluorocyclohexadiene carboxylate, eventually yielding succinyl-CoA and CO₂. This pathway is shared with non-fluorinated benzoates but proceeds slower due to fluorine’s electronegativity .
  • Chemical Reactivity : The fluorine atom increases resistance to nucleophilic attack compared to chloro- or nitro-substituted benzoates, as observed in hydrolysis studies of methyl 3-fluorobenzoate .

Q & A

Basic: What are the standard synthetic routes for phenyl 3-fluorobenzoate, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via esterification of 3-fluorobenzoic acid with phenol derivatives. Key considerations include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide) improve esterification efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic substrates.
  • Temperature control : Excessive heat may lead to fluorodecarboxylation side reactions, reducing yield .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

Basic: How do researchers select analytical techniques to quantify this compound in complex matrices?

Analytical workflows prioritize sensitivity and specificity:

  • Chromatography : Reverse-phase HPLC with C18 or 5% phenyl columns (e.g., DB-5) separates fluorinated analogs effectively .
  • Detection : UV-Vis (λ~254 nm) or fluorescence detection exploits the compound’s aromatic/fluorinated properties.
  • Mass spectrometry : LC-MS/MS provides structural confirmation via fragmentation patterns (e.g., m/z 140 for the benzoate ion) .

Advanced: What experimental strategies resolve contradictions in reported metabolic pathways of this compound derivatives?

Contradictions arise from interspecies variability in microbial degradation. For example:

  • Pathway divergence : Pseudomonas sp. B13 metabolizes 3-fluorobenzoate via 1,6-dioxygenation, yielding non-toxic 4-fluorocatechol, while Acinetobacter strains favor 1,2-dioxygenation, producing cytotoxic 3-fluorocatechol .
  • Methodological validation : Use isotopic labeling (e.g., 19F^{19}\text{F}-NMR) to track intermediates and flux analysis to quantify pathway dominance .
  • Strain engineering : CRISPR-Cas9 modification of dioxygenase genes in model organisms (e.g., Sphingomonas) can standardize pathway studies .

Advanced: How do researchers design experiments to mitigate toxicity from fluorinated intermediates during biodegradation studies?

Toxic intermediates like 3-fluorocatechol require:

  • Real-time monitoring : Electrochemical sensors or SERS (surface-enhanced Raman spectroscopy) detect transient intermediates without sample destruction .
  • Bioreactor optimization : Controlled oxygen tension and pH (6.5–7.5) minimize accumulation of reactive intermediates .
  • Enzyme inhibition studies : Competitive inhibitors (e.g., 3-fluorophenol) block harmful pathways while promoting detoxification routes .

Basic: What computational tools predict the physicochemical properties of this compound for experimental design?

  • Quantum chemistry : DFT calculations (e.g., Gaussian) model electronic effects of fluorine substitution on ester bond stability.
  • Solubility prediction : COSMO-RS simulations estimate solubility in organic/aqueous mixtures, guiding solvent selection .
  • Crystallography : SHELX software refines X-ray diffraction data to resolve steric effects of the fluorophenyl group .

Advanced: How do researchers address variability in enzymatic activity across bacterial strains metabolizing this compound?

  • Enzyme kinetics : Michaelis-Menten parameters (KmK_m, VmaxV_{max}) for dioxygenases quantify substrate specificity differences .
  • Proteomics : LC-MS/MS identifies strain-specific isoforms of catabolic enzymes (e.g., catechol 1,2-dioxygenase).
  • Comparative genomics : Phylogenetic analysis links metabolic efficiency to gene cluster organization (e.g., parABC operons in Paracoccus) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Fluorinated aromatics require nitrile gloves and fume hoods to prevent dermal/ inhalation exposure.
  • Waste disposal : Neutralization with alkaline solutions (pH >10) degrades fluorinated esters before disposal.
  • Toxicity screening : In vitro assays (e.g., Ames test) assess mutagenicity of intermediates .

Advanced: How can multivariate data analysis improve interpretation of this compound’s environmental fate studies?

  • Principal component analysis (PCA) : Reduces spectral noise in SERS or FTIR datasets to identify dominant degradation products .
  • Machine learning : Neural networks predict half-life in soil/water systems using variables like logPP (2.1 for this compound) and microbial diversity indices .

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